molecular formula C20H16N2O2S B11206845 3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11206845
M. Wt: 348.4 g/mol
InChI Key: GUCLCLYVOXXGRG-UHFFFAOYSA-N
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Description

3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of interest due to its potential biological activities, including antimicrobial, antitubercular, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the condensation of 3-amino-2-thiophenecarboxylate with formamide or formamidine acetate under reflux conditions . Another approach uses 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines as intermediates, which are prepared through cyclocondensation reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the use of palladium-catalyzed carbonylation reactions. These methods ensure high yields and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and phenoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves the inhibition of key enzymes and pathways in microbial and cancer cells. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and cell death . The compound’s structure allows it to interact with specific molecular targets, disrupting essential biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the phenoxyethyl and phenyl groups contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C20H16N2O2S/c23-20-19-18(17(13-25-19)15-7-3-1-4-8-15)21-14-22(20)11-12-24-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2

InChI Key

GUCLCLYVOXXGRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCOC4=CC=CC=C4

Origin of Product

United States

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